molecular formula C9H7N5O7 B14185548 7,8,9-Trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 835618-50-3

7,8,9-Trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B14185548
CAS No.: 835618-50-3
M. Wt: 297.18 g/mol
InChI Key: VTSWYMKDEGNQCM-UHFFFAOYSA-N
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Description

7,8,9-Trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their diverse pharmacological properties, including sedative, anxiolytic, and anticonvulsant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9-Trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the nitration of a precursor benzodiazepine compound. One common method is the direct nitration of 7-bromo-5-trifluoroacetyl (or formyl)-substituted tetrahydrobenzodiazepinones using a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction conditions often require careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7,8,9-Trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at positions on the benzodiazepine ring that are not occupied by nitro groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated benzodiazepine derivatives.

Scientific Research Applications

7,8,9-Trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8,9-Trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8,9-Trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to the presence of three nitro groups, which significantly enhance its chemical reactivity and potential applications in various fields. Its distinct structure allows for diverse chemical modifications and exploration of new biological activities.

Properties

CAS No.

835618-50-3

Molecular Formula

C9H7N5O7

Molecular Weight

297.18 g/mol

IUPAC Name

6,7,8-trinitro-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one

InChI

InChI=1S/C9H7N5O7/c15-6-1-2-10-4-3-5(12(16)17)8(13(18)19)9(14(20)21)7(4)11-6/h3,10H,1-2H2,(H,11,15)

InChI Key

VTSWYMKDEGNQCM-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=C(C(=C2NC1=O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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